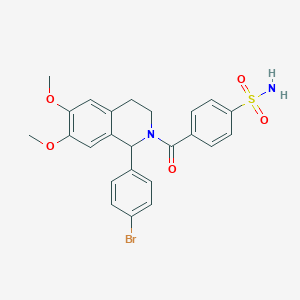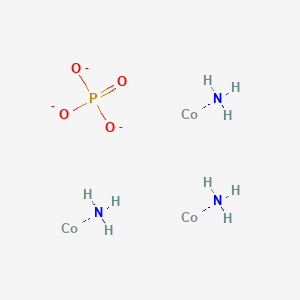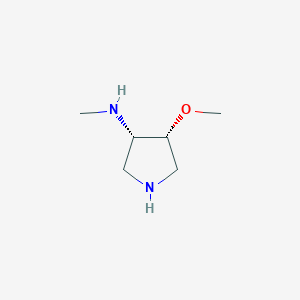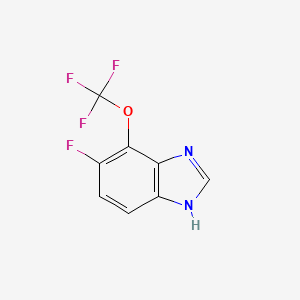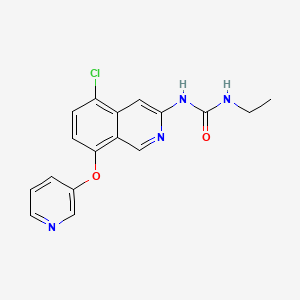
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research This compound features a unique structure that combines a chloro-substituted isoquinoline moiety with a pyridin-3-yloxy group and an ethylurea fragment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Chlorination: The isoquinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Ether Formation: The pyridin-3-yloxy group is introduced via a nucleophilic substitution reaction, where the chlorinated isoquinoline reacts with a pyridin-3-ol derivative under basic conditions.
Urea Formation: Finally, the ethylurea fragment is attached through a reaction with an isocyanate or a carbodiimide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace the chloro or pyridin-3-yloxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe to study cellular pathways and molecular interactions.
Pharmaceutical Research: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-methylurea: Similar structure with a methyl group instead of an ethyl group.
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-phenylurea: Contains a phenyl group instead of an ethyl group.
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-cyclohexylurea: Features a cyclohexyl group in place of the ethyl group.
Uniqueness
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its ethylurea fragment, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.
Eigenschaften
Molekularformel |
C17H15ClN4O2 |
|---|---|
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
1-(5-chloro-8-pyridin-3-yloxyisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C17H15ClN4O2/c1-2-20-17(23)22-16-8-12-13(10-21-16)15(6-5-14(12)18)24-11-4-3-7-19-9-11/h3-10H,2H2,1H3,(H2,20,21,22,23) |
InChI-Schlüssel |
DWBRGGBUADOHTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)OC3=CN=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15205073.png)
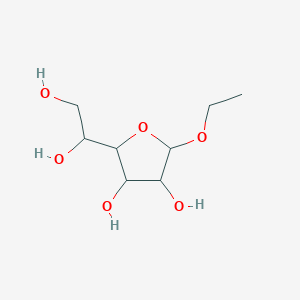

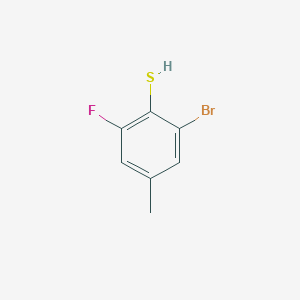
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
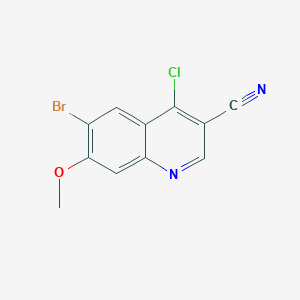
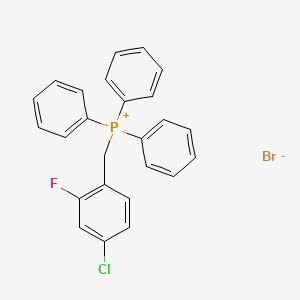
![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
